molecular formula C15H18FNO2 B10766441 Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate CAS No. 2460738-70-7

Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate

Cat. No.: B10766441
CAS No.: 2460738-70-7
M. Wt: 263.31 g/mol
InChI Key: ZTIFWEBSTLDAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate is a synthetic compound belonging to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is known for its potent agonistic activity at cannabinoid receptors, particularly CB1 and CB2 receptors, which are part of the endocannabinoid system in humans and other animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate typically involves several key steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Fluoropentyl Chain: The 5-fluoropentyl chain is introduced via a nucleophilic substitution reaction. This step often involves the use of 5-fluoropentyl bromide or iodide as the alkylating agent.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent like dimethyl carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The fluoropentyl chain can undergo nucleophilic substitution reactions. For example, the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids in biological samples.

    Biology: Researchers study its interaction with cannabinoid receptors to understand the endocannabinoid system better.

    Medicine: It serves as a tool to investigate the potential therapeutic effects and toxicological profiles of synthetic cannabinoids.

    Industry: It is used in the development of new synthetic cannabinoids for potential pharmaceutical applications.

Mechanism of Action

Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, when activated, influence various intracellular signaling pathways. The binding of this compound to CB1 receptors, primarily found in the central nervous system, leads to psychoactive effects. Activation of CB2 receptors, found in peripheral tissues, is associated with anti-inflammatory and immunomodulatory effects.

Comparison with Similar Compounds

Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate can be compared with other synthetic cannabinoids such as:

    5F-MDMB-PICA: Similar in structure but with different substituents on the indole ring.

    5F-ADB: Contains an indazole core instead of an indole core.

    AM-2201: Another synthetic cannabinoid with a naphthoyl group instead of a carboxylate group.

Uniqueness

This compound is unique due to its specific fluoropentyl chain and carboxylate ester group, which influence its binding affinity and activity at cannabinoid receptors, making it a potent synthetic cannabinoid.

Conclusion

This compound is a significant compound in the realm of synthetic cannabinoids, with diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and potent activity at cannabinoid receptors make it a valuable tool for studying the endocannabinoid system and developing new cannabinoid-based therapies.

Properties

CAS No.

2460738-70-7

Molecular Formula

C15H18FNO2

Molecular Weight

263.31 g/mol

IUPAC Name

methyl 1-(5-fluoropentyl)indole-3-carboxylate

InChI

InChI=1S/C15H18FNO2/c1-19-15(18)13-11-17(10-6-2-5-9-16)14-8-4-3-7-12(13)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3

InChI Key

ZTIFWEBSTLDAMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CCCCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.